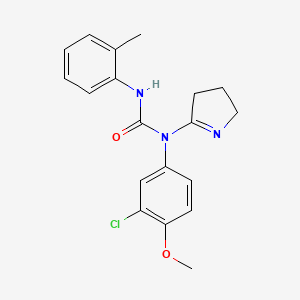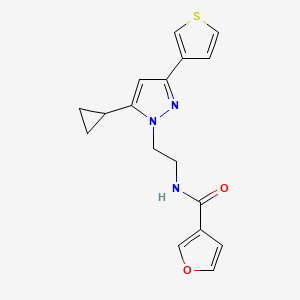
(2,4-Difluoro-5-iodophenyl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2,4-Difluoro-5-iodophenyl)methanamine hydrochloride” is an organic compound with the CAS Number: 2059935-73-6 . It has a molecular weight of 305.49 and its IUPAC name is (2,4-difluoro-5-iodophenyl)methanamine hydrochloride . The compound appears as a powder .
Molecular Structure Analysis
The InChI code for “(2,4-Difluoro-5-iodophenyl)methanamine hydrochloride” is 1S/C7H6F2IN.ClH/c8-5-2-6(9)7(10)1-4(5)3-11;/h1-2H,3,11H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“(2,4-Difluoro-5-iodophenyl)methanamine hydrochloride” is a powder . It should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Material Applications
In the realm of polymer science, novel fluorinated aromatic diamine monomers have been synthesized for creating new fluorine-containing polyimides. These polyimides exhibit outstanding mechanical properties and thermal stability, making them suitable for high-performance applications (Yin et al., 2005). The synthesis process involves coupling trifluoroacetophenone with nitrophenyl phenyl ether, a step that underscores the importance of halogenated intermediates similar to (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride in polymer chemistry.
In the development of luminescent materials, mono- and binuclear cyclometalated platinum(II) complexes with aryl-substituted bipyridines have been explored. These complexes show promising emissive properties in fluid solution at room temperature, indicating potential applications in OLEDs and other photonic devices (Lai et al., 1999).
Analytical Chemistry
- A comprehensive review on the analytical methods for determining halogens, including iodine, in biological samples, food, drugs, and plants has highlighted the significance of compounds like (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride. The review covers sample preparation methods, analytical techniques, and the main analytical challenges, providing a broad perspective on the role of halogenated compounds in bioanalytical sciences (Mello et al., 2013).
Organic Synthesis and Catalysis
The synthesis and characterization of highly optical transparent and low dielectric constant fluorinated polyimides show the application of fluorinated diamines in creating advanced materials. These polyimides, with excellent thermal stability, mechanical properties, and optical transparency, underscore the utility of fluorinated intermediates in material science (Tao et al., 2009).
Perfluorinated oligo(p-phenylene)s have been investigated for their photocatalytic activities, showing the potential for photoreduction of water and photooxidation of organic compounds. The perfluorination induces significant changes in their spectral and physical characteristics, including a hypsochromic shift in absorption spectra and an increase in fluorescence lifetimes. These findings illustrate the applications of perfluorinated compounds in photocatalysis and solar energy conversion (Maruo et al., 1992).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
(2,4-difluoro-5-iodophenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2IN.ClH/c8-5-2-6(9)7(10)1-4(5)3-11;/h1-2H,3,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUCYJCXIKDROK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)F)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF2IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Difluoro-5-iodophenyl)methanamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(3-hydroxypyridin-2-yl)propanamide](/img/structure/B2697690.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]-2-chlorobenzamide hydrochloride](/img/structure/B2697691.png)

![Ethyl 4-[[6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carbonyl]amino]benzoate](/img/structure/B2697695.png)

![8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2697697.png)


![2-(4,4-Difluoropiperidin-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2697702.png)
![6-benzyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2697704.png)

![5-ethyl-N-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2697710.png)
![3-cinnamyl-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2697711.png)
![furan-3-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2697712.png)